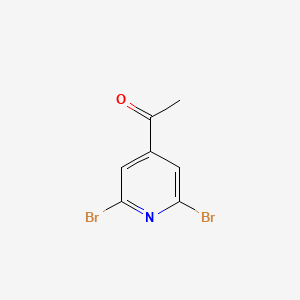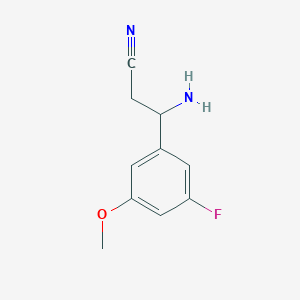![molecular formula C5H6N2O B13026979 5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole](/img/structure/B13026979.png)
5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system containing both nitrogen and oxygen atoms, which contributes to its diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole typically involves cyclization reactions. One common method is the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method involves the generation of nitrile oxides in situ, which then undergo cycloaddition with alkenes or alkynes to form the desired oxazole ring . The reaction conditions often include the use of solvents like toluene and catalysts such as activated manganese dioxide (MnO2) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar cyclization techniques but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency. Additionally, the purification of the final product is crucial and may involve techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like activated MnO2 in toluene.
Reduction: Reduction reactions can be carried out using catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Activated MnO2 in toluene at reflux temperature.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in acetic acid.
Substitution: Various nucleophiles can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole derivatives, while reduction can yield fully saturated heterocycles.
Applications De Recherche Scientifique
5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives inhibit blood coagulation factors Xa and XIa by binding to their active sites, thereby preventing the formation of blood clots . The pathways involved may include the inhibition of thrombin generation and the suppression of platelet aggregation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole
- 5-Boc-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole-2-carboxylic acid
Uniqueness
5,6-Dihydro-4h-pyrrolo[3,4-d]oxazole is unique due to its specific ring structure that combines both nitrogen and oxygen atoms, which is not commonly found in many other heterocycles. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H6N2O |
|---|---|
Poids moléculaire |
110.11 g/mol |
Nom IUPAC |
5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole |
InChI |
InChI=1S/C5H6N2O/c1-4-5(2-6-1)8-3-7-4/h3,6H,1-2H2 |
Clé InChI |
KAMOXEYHBLUWMK-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(CN1)OC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-Benzo[d]imidazol-6-yl)-2-oxoacetic acid](/img/structure/B13026901.png)
![3-Bromo-4-chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13026902.png)
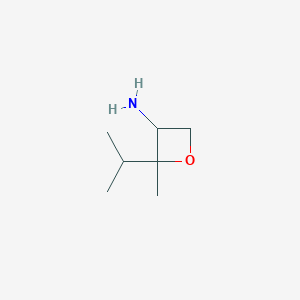
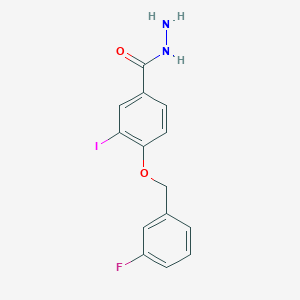
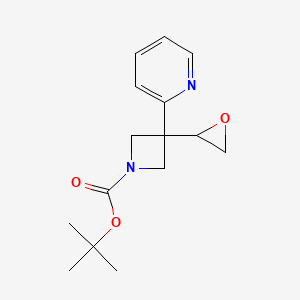
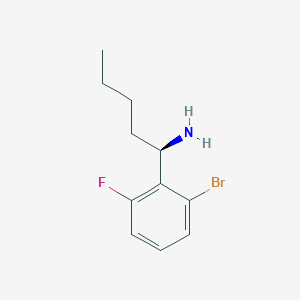
![5-(4-Chlorobenzyl)-7-(4-methoxyphenyl)-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13026940.png)
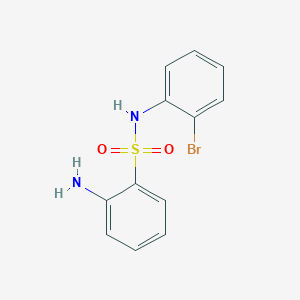
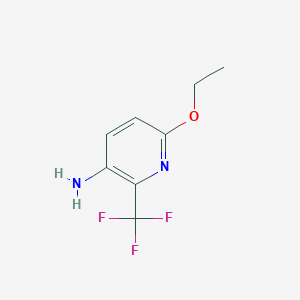
![tert-butyl N-[1-(3-hydroxypropyl)piperidin-3-yl]carbamate](/img/structure/B13026953.png)
